molecular formula C7H13NO5 B8545936 N-(methoxycarbonyl)-O-methyl-L-threonine

N-(methoxycarbonyl)-O-methyl-L-threonine

Cat. No.: B8545936
M. Wt: 191.18 g/mol
InChI Key: PAISMPKJXOZRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Methoxycarbonyl)-O-methyl-L-threonine is a chemically modified amino acid derivative where the amino group is protected by a methoxycarbonyl (MeO-CO-) group, and the hydroxyl group of the threonine side chain is methylated. This compound is primarily utilized in peptide synthesis and chemical biology as a protected building block to prevent undesired reactions during coupling processes .

Synthesis: The synthesis involves direct methylation of the hydroxyl group and protection of the amino group. For example, Chen and Benoiton (1979) reported a method for preparing N-(tert-butyloxycarbonyl)-O-methyl-L-threonine by reacting L-threonine with methyl iodide under basic conditions, followed by Boc protection . Adapting this approach, replacing the Boc group with a methoxycarbonyl moiety would yield the target compound.

Properties

Molecular Formula

C7H13NO5

Molecular Weight

191.18 g/mol

IUPAC Name

3-methoxy-2-(methoxycarbonylamino)butanoic acid

InChI

InChI=1S/C7H13NO5/c1-4(12-2)5(6(9)10)8-7(11)13-3/h4-5H,1-3H3,(H,8,11)(H,9,10)

InChI Key

PAISMPKJXOZRKI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(methoxycarbonyl)-O-methyl-L-threonine typically involves the protection of functional groups and subsequent coupling reactionsThe reaction conditions often involve the use of protecting agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection and coupling strategies. The process is optimized for yield and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(methoxycarbonyl)-O-methyl-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted butanoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(methoxycarbonyl)-O-methyl-L-threonine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(methoxycarbonyl)-O-methyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonylamino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(methoxycarbonyl)-O-methyl-L-threonine with structurally related compounds:

Compound Name Protecting Groups Synthesis Method Stability Applications References
This compound -NH(MeO-CO-)
-OCH₃
Methylation + methoxycarbonyl protection Stable under basic conditions Peptide synthesis, bioconjugation
N-Boc-O-methyl-L-threonine -NH(Boc)
-OCH₃
Methylation + Boc protection Acid-labile SPPS, intermediate in antibiotics
O-Acetyl-N-Boc-L-threonine -NH(Boc)
-OAc
Acetylation + Boc protection Base-sensitive Glycopeptide synthesis
Fmoc-O-allyl-L-threonine -NH(Fmoc)
-O-allyl
Allylation + Fmoc protection Photocleavable allyl group Photoresponsive peptides

Key Differences and Rationale

Protecting Group Stability :

  • Methoxycarbonyl : Less commonly used than Boc or Fmoc, but offers unique stability in basic environments, making it suitable for specific coupling strategies .
  • Boc (tert-butoxycarbonyl) : Acid-labile, requiring trifluoroacetic acid (TFA) for deprotection, widely used in SPPS .
  • Fmoc (Fluorenylmethyloxycarbonyl) : Base-labile (cleaved with piperidine), preferred for orthogonal protection schemes .

Functional Group Reactivity :

  • Methylation of the hydroxyl group (as in O-methyl-L-threonine derivatives) reduces polarity and enhances metabolic stability compared to free hydroxyl analogues .
  • Acetyl or allyl groups (e.g., O-acetyl, O-allyl) introduce distinct cleavage mechanisms, enabling targeted deprotection in multi-step syntheses .

Biological Activity: Methoxycarbonyl derivatives of isoquinoline alkaloids (e.g., (+)-N-(methoxycarbonyl)-N-nordicentrin) exhibit cytotoxicity against cancer cells (IC₅₀ ≤ 20 μM) .

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